SLU-10482

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

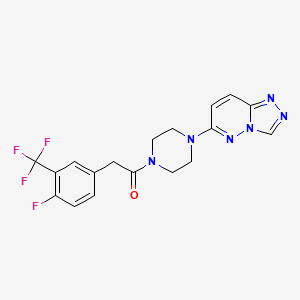

C18H16F4N6O |

|---|---|

分子量 |

408.4 g/mol |

IUPAC名 |

2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C18H16F4N6O/c19-14-2-1-12(9-13(14)18(20,21)22)10-17(29)27-7-5-26(6-8-27)16-4-3-15-24-23-11-28(15)25-16/h1-4,9,11H,5-8,10H2 |

InChIキー |

NIBRKSRYSFJILK-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC(=C(C=C4)F)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling SLU-10482: A Technical Guide to a Novel Antiparasitic Agent

For Immediate Release

St. Louis, MO - SLU-10482, an arylacetamide triazolopyridazine, has emerged as a potent, orally active antiparasitic agent with significant efficacy against Cryptosporidium parvum, the protozoan parasite responsible for the diarrheal disease cryptosporidiosis. While the precise molecular mechanism of action remains under investigation, this technical guide provides a comprehensive overview of the existing research, including its biological activity, preclinical efficacy, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Efficacy and Potency

This compound demonstrates potent inhibition of Cryptosporidium parvum in both in vitro and in vivo models. Developed through structure-activity relationship (SAR) studies, it represents a significant improvement over its parent compounds.[1][2][3] The key quantitative metrics for its biological activity are summarized below.

| Metric | Value | Organism/Model | Reference |

| IC50 | 0.0687 µM | Cryptosporidium parvum | [4][5] |

| EC50 | 0.07 µM | Cryptosporidium parvum | [1][2][3][6][7][8] |

| AC50 | 0.0686 µM | C. parvum infected mice | [4] |

| ED90 | < 5 mg/kg BID | Cryptosporidium-infection mouse model | [1][2][3] |

Mechanism of Action: An Unresolved Question

A critical point for researchers is that the specific biological target and molecular mechanism of action for this compound and its chemical class are currently unknown.[1][2][3][8] Ongoing research aims to elucidate the precise pathways through which this compound exerts its antiparasitic effects.

Preclinical Evaluation: In Vivo Efficacy

This compound has been demonstrated to be orally efficacious in a mouse model of Cryptosporidium infection.[1][2][3] This is a crucial characteristic for a drug intended to treat an intestinal parasite.

Experimental Protocol: Murine Model of Cryptosporidiosis

The in vivo efficacy of this compound was established using an immunocompromised mouse model, which is highly susceptible to Cryptosporidium infection. A general outline of the experimental protocol is as follows:

-

Animal Model: Nod SCID gamma (NSG) mice are typically used due to their compromised immune system, which allows for robust parasite replication.

-

Infection: Mice are infected with C. parvum oocysts.

-

Treatment: Following a seven-day period to allow the infection to establish, oral administration of this compound is initiated. A common dosing regimen is twice daily (BID) for four consecutive days.

-

Monitoring: The level of infection is monitored by quantifying the shedding of C. parvum oocysts in the feces using quantitative polymerase chain reaction (qPCR).

-

Follow-up: After the treatment course, mice are monitored for any signs of recrudescent infection.[1]

Therapeutic Pathway and Experimental Workflow

The following diagrams illustrate the proposed therapeutic pathway of this compound in the context of cryptosporidiosis and the general experimental workflow for its evaluation.

References

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fran Sverdrup, Ph.D. – Department of Biochemistry and Molecular Biology [biochem.slu.edu]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: SLU-10482, a Potent Antiparasitic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-10482 is a novel, orally active antiparasitic agent demonstrating significant potency against Cryptosporidium parvum, the protozoan parasite responsible for cryptosporidiosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its known mechanism of action and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new therapies for parasitic diseases.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone.[1][2] Its chemical structure is characterized by a central piperazine ring linking a trifluoromethyl-substituted phenylacetamide moiety to a triazolopyridazine core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone | [1][2] |

| CAS Number | 2755451-45-5 | [1][2][3] |

| Molecular Formula | C18H16F4N6O | [1][2][3] |

| Molecular Weight | 408.35 g/mol | [3] |

| SMILES | FC(F)(F)C1=C(F)C=CC(CC(N2CCN(C3=NN4C(C=C3)=NN=C4)CC2)=O)=C1 | [1][2] |

| Appearance | Solid | [1][4] |

| Purity | >98% | [1][4] |

| Solubility | Soluble in DMSO, Ethanol, and Methanol | [1][5] |

| Storage | Store at -20°C | [4][5] |

Biological Activity and Efficacy

This compound has demonstrated potent and selective activity against Cryptosporidium parvum in both in vitro and in vivo models.

In Vitro Activity

This compound effectively inhibits the growth of C. parvum in cell-based assays.

Table 2: In Vitro Activity of this compound against Cryptosporidium parvum

| Assay | Cell Line | Value | Reference |

| IC50 | - | 0.0687 µM | [3] |

| EC50 | HCT-8 cells | 0.07 µM | [1] |

| AC50 (in infected mice) | - | 0.0686 µM | [3] |

In Vivo Efficacy

Oral administration of this compound has been shown to be effective in a mouse model of C. parvum infection.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Effect | Reference |

| Mouse model of C. parvum infection | 5 and 15 mg/kg, twice daily | Decreases the number of fecal oocysts | [1][5] |

Off-Target Activity

This compound has been evaluated for its potential to interact with the human ether-a-go-go-related gene (hERG) channel, a common off-target that can lead to cardiotoxicity.

Table 4: hERG Binding Affinity

| Target | Kd | Reference |

| hERG | 43 µM | [1][5] |

Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound in Cryptosporidium parvum has not been definitively elucidated in the available literature, its structural class and the known targets of other anti-cryptosporidial compounds suggest a potential mechanism of action. Several studies have pointed to aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase (KRS), as a promising drug target in apicomplexan parasites like Plasmodium and Cryptosporidium. Inhibition of these essential enzymes disrupts protein synthesis, leading to parasite death.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound, assuming it targets the C. parvum lysyl-tRNA synthetase (CpKRS).

Caption: Hypothetical inhibition of C. parvum protein synthesis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro C. parvum Growth Inhibition Assay

This protocol describes the methodology used to determine the half-maximal effective concentration (EC50) of this compound against C. parvum in a human ileocecal adenocarcinoma cell line (HCT-8).

References

- 1. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Over-expression and localization of a host protein on the membrane of Cryptosporidium parvum infected epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of SLU-10482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of SLU-10482, a potent antiparasitic agent. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is an aryl acetamide triazolopyridazine derivative that has demonstrated significant efficacy against the parasite Cryptosporidium parvum, the causative agent of cryptosporidiosis.[1][2] Cryptosporidiosis is a diarrheal disease that can be severe and life-threatening, particularly in young children and immunocompromised individuals.[3] The current FDA-approved treatment, nitazoxanide, has limited efficacy, highlighting the urgent need for novel therapeutic agents.[3] this compound has emerged as a promising lead compound, exhibiting sub-micromolar potency in in vitro assays and oral efficacy in a mouse model of C. parvum infection.[1][2][4][5]

While the precise mechanism of action and the biological target(s) of this compound are currently unknown, its potent anti-cryptosporidial activity warrants further investigation for the development of new treatments for cryptosporidiosis.[1][2]

Compound Profile

This section summarizes the key chemical and biological properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1][6]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethan-1-one | [5] |

| CAS Number | 2755451-45-5 | [5] |

| Molecular Formula | C18H16F4N6O | [5] |

| Molecular Weight | 408.35 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [5] |

| In Vitro Potency (EC50) | 0.07 µM against C. parvum in HCT-8 cells | [1][2][4][5] |

| In Vivo Efficacy (ED90) | < 5 mg/kg BID in a C. parvum infected mouse model | [1][2] |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the preparation of key intermediates followed by a final amide coupling reaction. The general synthetic scheme is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from the supplementary information of "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine". This compound is referred to as compound 52 in this publication.

Step 1: Synthesis of 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid (Intermediate 1)

The synthesis of this intermediate involves multiple steps which are not detailed here but can be found in the supporting information of the source publication. Commercially available starting materials can also be procured.

Step 2: Synthesis of 6-(piperazin-1-yl)-[1][4][6]triazolo[4,3-b]pyridazine (Intermediate 2)

This intermediate is prepared according to previously published methods.

Step 3: Amide Coupling to form this compound

To a solution of 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in dimethylformamide (DMF), are added 1-hydroxybenzotriazole (HOBt) (1.2 eq), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), and triethylamine (TEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes. Then, 6-(piperazin-1-yl)-[1][4][6]triazolo[4,3-b]pyridazine (1.0 eq) is added, and the reaction is stirred at room temperature overnight.

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification of this compound

Following the synthesis, the crude product is purified to obtain this compound with high purity.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol

Work-up:

-

The reaction mixture is diluted with ethyl acetate (EtOAc).

-

The organic layer is washed sequentially with water and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product is purified by normal phase flash chromatography on a silica gel column. The elution is performed using a gradient of 0-10% methanol in dichloromethane. The fractions containing the pure product are collected and concentrated to afford this compound as a solid.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Cryptosporidium parvum replication in vitro. However, the exact molecular target and the signaling pathway it modulates to exert its antiparasitic effect are currently unknown.[1][2] The development of this compound was based on phenotypic screening, and further studies are required to elucidate its mechanism of action.

Logical Relationship in the Development of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats [frontiersin.org]

SLU-10482: A Potent Triazolopyridazine Derivative for the Treatment of Cryptosporidiosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SLU-10482 is a novel aryl acetamide triazolopyridazine derivative identified as a highly potent inhibitor of Cryptosporidium parvum, the primary causative agent of the diarrheal disease cryptosporidiosis. Originating from a research program at Saint Louis University, this compound has demonstrated significant in vitro activity against the parasite and promising in vivo efficacy in a murine model of infection. This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental methodologies associated with this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

This compound was discovered through a structure-activity relationship (SAR) study focused on aryl acetamide triazolopyridazines aimed at identifying novel treatments for cryptosporidiosis.[1] The research was conducted by a team of scientists at Saint Louis University in collaboration with the University of Vermont Larner College of Medicine. The compound, also referred to as compound 52 in the primary literature, emerged as the most potent analog from a series of 70 synthesized compounds, building upon a previous lead compound, SLU-2633.[1] The nomenclature "SLU" strongly indicates its origin at Saint Louis University, a hub for medicinal chemistry and infectious disease research.

Biological Activity

This compound is characterized as a potent anti-parasitic agent specifically targeting Cryptosporidium parvum. Its primary biological effect is the inhibition of parasitic growth within host cells.

In Vitro Potency

The compound has demonstrated remarkable potency in in vitro assays using human ileocecal adenocarcinoma (HCT-8) cells infected with Cryptosporidium parvum.

In Vivo Efficacy

In a significant advancement from its predecessors, this compound has shown superior oral efficacy in an immunocompromised mouse model of Cryptosporidium infection.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compound, SLU-2633.

| Compound | Chemical Structure | EC50 (µM) vs. C. parvum | ED90 (mg/kg BID) in mouse model | hERG Inhibition (%) at 30 µM (Binding Assay) |

| This compound (52) | 2-(4-(4-fluoro-3-(trifluoromethyl)phenyl)piperazin-1-yl)-N-([1][3][4]triazolo[4,3-b]pyridazin-6-yl)acetamide | 0.07 | < 5 | 43 |

| SLU-2633 (1) | N/A | 0.17 | N/A | 46 |

Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]

Experimental Protocols

Synthesis of this compound

A general synthetic scheme for this compound is provided in the primary literature.[1] While a detailed, step-by-step protocol is not explicitly published, the synthesis can be achieved through standard organic chemistry techniques. The synthesis involves the coupling of an aryl alkynyl acetic acid intermediate with a piperazine intermediate, followed by a nucleophilic aromatic substitution.[1]

General Procedure:

-

Amide Coupling: The synthesis begins with an amide coupling reaction between an appropriately substituted aryl alkynyl acetic acid and a piperazine intermediate. The reaction is typically carried out using standard coupling reagents.

-

Deprotection: The resulting intermediate is then deprotected, often using an acid such as trifluoroacetic acid (TFA), to yield the piperazine intermediate.

-

Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction between the deprotected piperazine intermediate and a suitable triazolopyridazine derivative. This reaction is often facilitated by microwave irradiation to drive the reaction to completion.[1]

-

Purification: The final product, this compound, is purified using techniques such as normal phase flash chromatography.[1] The structure and purity are confirmed by 1H, 13C, and 19F NMR spectroscopy and HPLC analysis.[1]

In Vitro Anti-Cryptosporidial Assay

The in vitro potency of this compound was determined using a Cryptosporidium parvum-infected HCT-8 cell-based assay.[1]

Methodology:

-

Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are maintained in appropriate cell culture media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) in a controlled environment (37°C, 5% CO2).

-

Parasite Infection: Subconfluent HCT-8 cell monolayers are infected with C. parvum oocysts.

-

Compound Treatment: The infected cells are treated with a serial dilution of the test compounds, including this compound, for a specified period (e.g., 48 hours).

-

Assessment of Parasite Growth: The extent of parasite inhibition is quantified. This can be achieved through various methods, such as immunofluorescence microscopy to visualize and count parasitic foci or by using quantitative PCR (qPCR) to measure parasite DNA.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

In Vivo Efficacy Study

The in vivo efficacy of this compound was evaluated in an immunocompromised mouse model of cryptosporidiosis.[1]

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD SCID gamma (NSG) mice) are used for the study.

-

Infection: Mice are infected with C. parvum oocysts.

-

Treatment: Following the establishment of infection, the mice are orally administered with this compound twice daily for a defined period (e.g., four days).

-

Monitoring: The parasitic load in the feces is monitored using qPCR at different time points during and after treatment to assess the efficacy of the compound.[1]

Signaling Pathways and Experimental Workflows

While the precise molecular target of this compound is currently unknown, its activity is directed against the Cryptosporidium parvum parasite.[1] The infection of host intestinal epithelial cells by C. parvum is known to modulate several host cell signaling pathways. By inhibiting the parasite, this compound indirectly affects these pathways.

Caption: Modulation of host cell signaling by C. parvum and inhibition by this compound.

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Workflow for the in vivo evaluation of this compound.

References

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Fulvestrant: A Technical Guide

Disclaimer: Initial searches for "SLU-10482" did not yield specific public data. Therefore, this guide focuses on the well-characterized and clinically relevant selective estrogen receptor degrader (SERD), Fulvestrant (also known as ICI 182,780), to fulfill the request for an in-depth technical guide.

This technical guide provides a comprehensive overview of the in vitro characterization of Fulvestrant, a pure antiestrogen compound. It is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly on hormone-receptor-positive breast cancer. This document details the biochemical and cellular activities of Fulvestrant, its mechanism of action, and the experimental protocols used for its characterization.

Biochemical and Cellular Activity

Fulvestrant is a potent antagonist of the estrogen receptor (ER), demonstrating high affinity in biochemical assays and significant anti-proliferative effects in ER-positive cancer cell lines.

Data Summary

| Parameter | Value | Assay Type | Source |

| IC50 (ER Binding) | 0.94 nM | Cell-free assay | [1][2][3] |

| IC50 (Cell Growth) | 0.29 nM | MCF-7 breast cancer cells | [1][2][3] |

| Relative Binding Affinity (vs. Estradiol) | 89% | Competitive binding assay | [4] |

Mechanism of Action: Selective Estrogen Receptor Degrader (SERD)

Fulvestrant's primary mechanism of action is unique among antiestrogen therapies. It acts as a selective estrogen receptor degrader (SERD), which distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen that primarily block the receptor.[5]

The key steps in Fulvestrant's mechanism of action are:

-

High-Affinity Binding: Fulvestrant binds to the estrogen receptor with high affinity, competitively inhibiting the binding of estradiol.[1][5]

-

Conformational Change and Impaired Dimerization: Upon binding, Fulvestrant induces a conformational change in the ER, which impairs receptor dimerization.[5][6]

-

Inhibition of Nuclear Localization: This conformational change and lack of dimerization block the nuclear localization of the estrogen receptor.[1][6]

-

Promotion of ERα Degradation: Fulvestrant promotes the accelerated degradation of the estrogen receptor protein via the ubiquitin-proteasome pathway.[5] This leads to a significant reduction in the total cellular levels of ERα.

This dual action of blocking receptor function and inducing its degradation results in a comprehensive shutdown of estrogen signaling pathways that are critical for the proliferation of hormone receptor-positive breast cancer cells.[5]

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of SLU-10482: A Technical Guide to Target Identification and Validation

For Immediate Release

SAINT LOUIS, MO – In the ongoing battle against the diarrheal disease cryptosporidiosis, the scientific community has a promising new agent in SLU-10482. This potent small molecule has demonstrated significant efficacy in inhibiting the growth of the protozoan parasite Cryptosporidium parvum. However, the precise molecular target and mechanism of action remain elusive, a critical knowledge gap in its development as a potential therapeutic. This technical guide provides a comprehensive overview of the current understanding of this compound and outlines a detailed roadmap for its target identification and validation, aimed at researchers, scientists, and drug development professionals.

Cryptosporidium infection is a leading cause of debilitating and sometimes life-threatening diarrhea, particularly in young children and immunocompromised individuals. The current standard of care is limited, highlighting the urgent need for novel and effective treatments. This compound has emerged from phenotypic screening campaigns as a highly active compound against C. parvum, exhibiting impressive potency in both in vitro and in vivo models.

Quantitative Efficacy of this compound

The anti-cryptosporidial activity of this compound has been quantified in various assays, demonstrating its potential as a developmental candidate. The following table summarizes the key efficacy data for this compound and its analogs.

| Compound | Assay Type | Metric | Value | Reference |

| This compound | C. parvum in vitro growth | EC50 | 0.07 µM | [1] |

| SLU-2633 (analog) | C. parvum in vitro growth | EC50 | 0.17 µM | [1] |

| MMV665917 (related analog) | C. parvum in vitro growth | EC50 | 2.1 µM | [2] |

| This compound | C. parvum NSG mouse model | ED90 | < 5 mg/kg BID | [1] |

The Challenge: Unmasking the Molecular Target

Despite its demonstrated efficacy, the development of this compound is hampered by a lack of a defined molecular target. Identifying the protein(s) with which this compound interacts is paramount for understanding its mechanism of action, predicting potential resistance mechanisms, and enabling structure-based drug design for further optimization. The following sections detail a multi-pronged approach to the target deconvolution of this compound.

Experimental Roadmap for Target Identification

A robust strategy for identifying the molecular target of this compound involves a combination of biochemical, genetic, and proteomic approaches.

Affinity Chromatography-Mass Spectrometry

This classical biochemical approach aims to isolate the binding partners of this compound from C. parvum lysate.

Experimental Protocol:

-

Synthesis of Affinity Probe:

-

A derivative of this compound will be synthesized with a linker arm terminating in a reactive group (e.g., an alkyne or an amine). This linker will be strategically placed at a position on the molecule that does not interfere with its biological activity, as determined by structure-activity relationship (SAR) data.

-

The reactive group will be used to immobilize the this compound derivative onto a solid support, such as sepharose beads, via covalent linkage.

-

-

Preparation of C. parvum Lysate:

-

C. parvum sporozoites will be excysted from oocysts and cultured in HCT-8 host cells.

-

Parasites will be harvested and lysed under non-denaturing conditions to preserve protein-protein interactions and the native conformation of potential targets.

-

-

Affinity Pull-down:

-

The parasite lysate will be incubated with the this compound-conjugated beads.

-

As a negative control, lysate will also be incubated with unconjugated beads.

-

A competition experiment will be performed by pre-incubating the lysate with an excess of free this compound before adding the affinity beads.

-

-

Elution and Protein Identification:

-

After extensive washing to remove non-specific binders, proteins specifically bound to the this compound probe will be eluted.

-

Eluted proteins will be separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Candidate targets will be those proteins that are present in the this compound pull-down but absent or significantly reduced in the negative control and competition experiments.

-

References

Preliminary Toxicity Assessment of SLU-10482: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary and analysis of publicly available, preliminary data regarding the toxicity of SLU-10482. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive preclinical toxicology report. A full assessment of the safety profile of this compound would require a complete battery of regulated preclinical toxicology and safety pharmacology studies.

Introduction

This compound is a novel aryl acetamide triazolopyridazine derivative identified as a potent, orally bioavailable antiparasitic agent with significant activity against Cryptosporidium parvum, the causative agent of cryptosporidiosis.[1][2][3] Developed as a lead compound from structure-activity relationship (SAR) studies, this compound has demonstrated superior efficacy over earlier compounds in its class in in vitro and in vivo models.[1] This guide provides a preliminary assessment of its toxicity based on initial safety screening data.

In Vitro Toxicity Assessment

The initial in vitro safety evaluation of this compound focused on cytotoxicity and off-target activity, key indicators of potential adverse effects.

Cytotoxicity

This compound was assessed for its cytotoxic effects on human ileocecal adenocarcinoma (HCT-8) cells, which are commonly used as host cells in Cryptosporidium infection assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Duration | Maximum Concentration Tested | Observed Cytotoxicity |

| HCT-8 | 48 hours | 50 µM | None observed[1] |

In related compounds from the same chemical series, no cytotoxicity was observed in CC50 determinations up to 100 µM.[1]

Off-Target Liability

A critical aspect of early safety assessment is to evaluate the potential for a compound to interact with known off-targets that can lead to adverse drug reactions.

This compound was screened against a panel of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and inhibition can lead to drug-drug interactions and toxicity. The compound is reported to have a "clean safety profile" against this panel, suggesting a low potential for CYP-mediated drug interactions.[1]

Inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel is a major concern in drug development due to its association with QT prolongation and potentially fatal cardiac arrhythmias.

Table 2: hERG Channel Binding Affinity of this compound

| Target | Binding Affinity (Kd) |

| hERG | 43 µM[4][5][6] |

The binding affinity of this compound for the hERG channel is considered modest and is notably less than that of the parent compound, SLU-2633, indicating a potentially improved cardiovascular safety profile.[4][5][6]

In Vivo Efficacy and Preliminary Safety Observations

This compound was evaluated for its efficacy in an immunocompromised mouse model of Cryptosporidium parvum infection. While these studies were primarily designed to assess efficacy, they provide some preliminary insights into the in vivo tolerability of the compound.

Table 3: In Vivo Efficacy of this compound in a Mouse Model

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |

| Immunocompromised (NSG) mice | 5 and 15 mg/kg, twice daily (BID) for 4 days | Reduction of fecal oocysts | ED90 < 5 mg/kg BID[1][2][3] |

No overt signs of toxicity were reported in the efficacy studies at the tested doses. However, these studies were not designed as formal toxicology assessments.

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Line: Human ileocecal adenocarcinoma (HCT-8) cells.

-

Methodology: HCT-8 cells were exposed to various concentrations of this compound, up to a maximum of 50 µM, for a duration of 48 hours. Following the exposure period, cell nuclei were stained, and the effect on cell number was quantified using high-density microscopy.[1]

In Vivo Efficacy Study in Mouse Model

-

Animal Model: NOD scid gamma (NSG) mice, which are severely immunocompromised.

-

Infection: Mice were infected with Cryptosporidium parvum.

-

Treatment: Seven days post-infection, mice were orally administered this compound twice daily for four consecutive days at doses of 5 and 15 mg/kg.

-

Monitoring: The level of infection was monitored by quantifying C. parvum oocysts in the feces using quantitative polymerase chain reaction (qPCR). Mice were also monitored for recrudescent infection for seven days after the completion of treatment.[1]

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

References

An In-depth Technical Guide on the Biological Activity Screening of SLU-10482

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity, experimental protocols, and key data associated with the antiparasitic agent SLU-10482.

Introduction

This compound is a novel, orally active antiparasitic agent demonstrating significant potency against Cryptosporidium parvum, the protozoan parasite responsible for the diarrheal disease cryptosporidiosis.[1][2] Cryptosporidiosis poses a serious threat, particularly to young children and immunocompromised individuals, and there is a critical need for effective therapeutics.[3][4] this compound, an aryl acetamide triazolopyridazine, has emerged from structure-activity relationship (SAR) studies as a promising lead compound, superior to its predecessor, SLU-2633.[4][5] While its precise mechanism of action is yet to be elucidated, its efficacy has been established through both in vitro and in vivo studies.[4][5][6]

Chemical Properties

| Property | Value |

| Formal Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone |

| CAS Number | 2755451-45-5[7] |

| Molecular Formula | C₁₈H₁₆F₄N₆O[7][8] |

| Formula Weight | 408.4[7][8] |

| Solubility | Soluble in DMSO, Ethanol, and Methanol[7][8] |

Biological Activity Data

The biological activity of this compound has been quantified through various assays, demonstrating its potent anti-cryptosporidial effects.

| Assay Type | Parameter | Value (µM) | Cell Line / Model | Reference |

| In Vitro Efficacy | EC₅₀ | 0.07 | HCT-8 cells | [5][7][8][9] |

| In Vitro Inhibition | IC₅₀ | 0.0687 | Cryptosporidium parvum | [1][2] |

| In Vivo Efficacy | AC₅₀ | 0.0686 | C. parvum infected mice | [1][2] |

| In Vivo Efficacy | ED₉₀ | < 5 mg/kg (BID) | C. parvum infected mouse model | [4][5][9][10] |

| Off-Target Activity | Kd | 43 | hERG | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

4.1. In Vitro Anti-Cryptosporidial Activity Assay

This assay is designed to determine the half-maximal effective concentration (EC₅₀) of this compound against Cryptosporidium parvum in a human cell line.

-

Cell Line: Human ileocecal adenocarcinoma cells (HCT-8).

-

Parasite: Cryptosporidium parvum.

-

Protocol:

-

Seed HCT-8 cells in 96-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in culture medium.

-

Infect the confluent HCT-8 cell monolayers with C. parvum oocysts.

-

Immediately after infection, add the different concentrations of this compound to the wells.

-

Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

-

Following incubation, fix and permeabilize the cells.

-

Stain the parasites using a specific antibody (e.g., anti-Cryptosporidium antibody) conjugated to a fluorescent marker.

-

Quantify the number of parasites per well using an automated imaging system or by manual counting under a fluorescence microscope.

-

Calculate the EC₅₀ value by plotting the percentage of parasite reduction against the log concentration of this compound and fitting the data to a dose-response curve.

-

4.2. In Vivo Efficacy in a Mouse Model of Cryptosporidiosis

This protocol outlines the in vivo assessment of this compound's efficacy in an immunocompromised mouse model.

-

Animal Model: NOD SCID gamma (NSG) mice.[4]

-

Infection: Mice are infected with C. parvum oocysts.[4]

-

Protocol:

-

Infect NSG mice with C. parvum oocysts (e.g., via oral gavage).

-

Allow the infection to establish for seven days.[4]

-

Administer this compound orally twice daily (BID) at specified doses (e.g., 5 and 15 mg/kg) for four consecutive days.[4][7][8]

-

Monitor the mice for changes in weight and clinical signs of illness.

-

Collect fecal samples at specified time points during and after treatment.

-

Extract DNA from the fecal samples.

-

Quantify the number of C. parvum oocysts in the feces using quantitative polymerase chain reaction (qPCR) targeting a specific parasite gene.[4]

-

Determine the reduction in fecal oocyst shedding in the treated groups compared to a vehicle-treated control group.

-

4.3. hERG Binding Assay

This assay evaluates the potential for off-target cardiovascular effects by measuring the binding affinity of this compound to the human ether-a-go-go-related gene (hERG) potassium channel.

-

Assay Type: Radioligand binding assay.

-

Protocol:

-

Prepare cell membranes from a cell line stably expressing the hERG channel.

-

Incubate the membranes with a known radioligand for the hERG channel (e.g., [³H]-astemizole) in the presence of various concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the dissociation constant (Kd) by analyzing the competition binding data.

-

Visualizations

5.1. Experimental Workflow for this compound Screening

The following diagram illustrates the general workflow for the biological activity screening of this compound.

A flowchart of the screening process for this compound.

5.2. Logical Relationship of this compound Development

The diagram below outlines the logical progression from the initial lead compound to the identification of this compound.

The developmental progression leading to this compound.

Conclusion

This compound is a highly potent inhibitor of Cryptosporidium parvum with demonstrated in vivo efficacy. Its favorable activity profile makes it a strong candidate for further preclinical development as a treatment for cryptosporidiosis. The unknown mechanism of action presents an opportunity for future research to identify its biological target, which could aid in the discovery of next-generation antiparasitic agents. The provided experimental protocols serve as a foundation for researchers to build upon in their investigations of this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Senior Design Projects : SLU - Saint Louis University [slu.edu]

- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [CAS: 2755451-45-5] anti-Cryptosporidium agent | Glixxlabs.com High Quality Supplier [glixxlabs.com]

Methodological & Application

SLU-10482: Application Notes for Cell-Based Assays

Introduction

SLU-10482, also known as SR9243, is a potent and selective synthetic Liver X Receptor (LXR) inverse agonist. It represents a novel class of anti-cancer compounds that target the metabolic reprogramming inherent in malignant cells. Unlike traditional chemotherapy, this compound exploits the dependence of cancer cells on elevated aerobic glycolysis (the Warburg effect) and de novo lipogenesis for their rapid proliferation and survival. By modulating LXR, this compound transcriptionally represses key genes involved in these metabolic pathways, leading to cancer cell apoptosis while showing minimal toxicity to normal cells.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.

Mechanism of Action

This compound functions by inducing the interaction between LXR and its corepressors, which leads to the downregulation of LXR target genes.[1][2] This targeted gene repression disrupts two critical metabolic pathways essential for cancer cell growth:

-

Inhibition of the Warburg Effect: this compound suppresses the expression of key glycolytic enzymes, thereby reducing the high rate of glucose consumption and lactate production characteristic of cancer cells.[1]

-

Inhibition of Lipogenesis: The compound also downregulates the expression of genes crucial for de novo fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), thereby depriving cancer cells of the necessary lipids for membrane production and signaling.[1][3]

This dual metabolic inhibition ultimately leads to apoptosis in a wide range of cancer cells.[1]

Data Presentation

In Vitro Efficacy of this compound in Cancer Cell Lines

The inhibitory effects of this compound on the viability of various human cancer cell lines have been quantified using MTT assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-cancer activity at nanomolar concentrations.

| Cancer Type | Cell Line | IC50 (nM) |

| Prostate | PC3 | ~15-104 |

| DU-145 | ~15-104 | |

| Colorectal | SW620 | ~15-104 |

| HT29 | ~15-104 | |

| Lung | HOP-62 | ~15-104 |

| NCI-H23 | ~15-104 |

Table 1: IC50 values of this compound in various cancer cell lines as determined by MTT assay. Data synthesized from multiple sources.[1][2]

Mandatory Visualizations

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on cancer cell lines.

Protocol 1: General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of prostate (PC3, DU-145), colorectal (SW620, HT29), and lung (HOP-62, NCI-H23) cancer cell lines.

Materials:

-

Appropriate basal medium (e.g., RPMI-1640 for prostate and lung lines, McCoy's 5A for colorectal lines)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.

-

Subculturing:

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and re-seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

Materials:

-

Cancer cells of interest

-

Complete growth medium

-

96-well clear flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

-

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 1 µM) and a vehicle control for 24 hours.[1]

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the medium collected in the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Protocol 4: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.

Materials:

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours.

-

Treat cells with this compound (e.g., 1 µM) and a vehicle control for 24 hours.[1]

-

-

Assay Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Allow the plate and the reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to the vehicle control.

-

References

- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SLU-PP-332 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-332 is a synthetic small molecule that functions as a pan-agonist for the estrogen-related receptor (ERR) family, with a particular affinity for ERRα[1][2][3][4]. Classified as an "exercise mimetic," SLU-PP-332 simulates the physiological and metabolic benefits of aerobic exercise by activating key metabolic pathways[5][6][7]. In preclinical studies using mouse models, SLU-PP-332 has demonstrated significant potential in treating metabolic syndrome, obesity, and potentially other conditions by enhancing mitochondrial biogenesis, increasing energy expenditure, and improving insulin sensitivity[1][8][9][10]. These application notes provide a comprehensive overview and detailed protocols for the utilization of SLU-PP-332 in a mouse model setting.

Mechanism of Action

SLU-PP-332 exerts its effects by binding to and activating estrogen-related receptors (ERRs), which are nuclear receptors critical for the regulation of cellular energy homeostasis. It is a non-selective agonist with the highest affinity for ERRα (EC50 = 98 nM), followed by ERRβ (EC50 = 230 nM) and ERRγ (EC50 = 430 nM)[4][11]. The activation of ERRα by SLU-PP-332 initiates a signaling cascade that upregulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)[1][12]. This master regulator of mitochondrial biogenesis, in turn, stimulates the expression of genes involved in fatty acid oxidation and oxidative phosphorylation, effectively mimicking the cellular response to endurance exercise[1][5][12].

Signaling Pathway Diagram

Caption: Signaling pathway of SLU-PP-332.

Quantitative Data from Mouse Models

The following tables summarize the key quantitative findings from studies of SLU-PP-332 in various mouse models.

Table 1: Efficacy of SLU-PP-332 in Diet-Induced Obese (DIO) Mice[7][8]

| Parameter | Vehicle Control | SLU-PP-332 (50 mg/kg/day) | Percentage Change |

| Body Weight Gain | High | 10 times less fat gain | ~90% reduction in fat gain |

| Fat Mass | High | Reduced | 12% loss of total body weight |

| Blood Glucose | Elevated | Normalized | Significant reduction |

| Insulin Levels (fasting) | Elevated | Reduced | Significant reduction |

Table 2: Efficacy of SLU-PP-332 in ob/ob Mice[8]

| Parameter | Vehicle Control | SLU-PP-332 (50 mg/kg/day) | Percentage Change |

| Body Weight | High | Reduced | Significant reduction |

| Fat Mass | High | Reduced | Significant reduction |

| Liver Weight | Increased (steatosis) | Reduced | Amelioration of hepatic steatosis |

| Daily Food Intake | Unchanged | Unchanged | No significant change |

Table 3: Performance Enhancement in Normal Mice[6][7]

| Parameter | Vehicle Control | SLU-PP-332 | Percentage Increase |

| Running Endurance (Time) | Baseline | 70% longer | 70% |

| Running Endurance (Distance) | Baseline | 45% further | 45% |

Experimental Protocols

Protocol 1: Evaluation of SLU-PP-332 in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the procedure for inducing obesity in mice and subsequently treating them with SLU-PP-332 to assess its effects on metabolic parameters.

1. Animal Model and Diet:

- Species: C57BL/6J mice, male, 8 weeks of age.

- Housing: House mice individually in a temperature-controlled environment (30°C to maintain thermoneutrality) with a 12-hour light/dark cycle[10].

- Diet: Acclimate mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

2. SLU-PP-332 Formulation and Administration:

- Compound: SLU-PP-332 (CAS: 303760-60-3)[13].

- Vehicle: Prepare a suitable vehicle for administration (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water).

- Dose: A typical effective dose is 50 mg/kg of body weight, administered twice daily[6][14][15].

- Route of Administration: Intraperitoneal (i.p.) injection or oral gavage[4][6].

3. Experimental Groups:

- Group 1 (Control): DIO mice receiving vehicle only.

- Group 2 (Treatment): DIO mice receiving SLU-PP-332 (50 mg/kg, twice daily).

- Group 3 (Lean Control): Mice on a standard chow diet receiving vehicle only.

4. Treatment Period:

- Administer the treatment for a period of 28 days[8].

5. Monitoring and Data Collection:

- Body Weight and Food Intake: Monitor and record daily.

- Metabolic Analysis: At the end of the treatment period, perform the following:

- Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) via i.p. injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

- Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer insulin (0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, and 60 minutes.

- Serum Analysis: Collect blood via cardiac puncture at sacrifice. Analyze serum for insulin, triglycerides, total cholesterol, and liver enzymes (ALT, AST).

- Body Composition: Analyze fat and lean mass using techniques like DEXA or MRI.

- Tissue Collection: Harvest liver, skeletal muscle (e.g., gastrocnemius, soleus), and adipose tissue for histological analysis and gene expression studies (e.g., qPCR for PGC-1α and its target genes).

Experimental Workflow Diagram

Caption: General experimental workflow.

Safety and Considerations

Preclinical studies in mice have reported no severe side effects of SLU-PP-332 administration[6][7]. However, some studies have noted potential risks such as cardiac hypertrophy and elevated liver enzymes (ALT/AST) at higher doses or with pan-ERR agonists, warranting careful monitoring during in vivo experiments[1]. As with any experimental compound, appropriate safety precautions should be taken. SLU-PP-332 is not approved for human use and should be handled by qualified personnel in a research setting[4][5].

Conclusion

SLU-PP-332 represents a promising therapeutic candidate for metabolic disorders, acting as a potent exercise mimetic. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies in mouse models to further elucidate the therapeutic potential and mechanisms of this novel compound. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

- 1. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 2. SLU-PP-332|ERR Agonist|Exercise Mimetic [benchchem.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. revolutionhealth.org [revolutionhealth.org]

- 6. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 7. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]

- 8. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjstonline.com [rjstonline.com]

- 12. ujpronline.com [ujpronline.com]

- 13. SLU-PP-332 - Wikipedia [en.wikipedia.org]

- 14. jrenendo.com [jrenendo.com]

- 15. sciencealert.com [sciencealert.com]

SLU-10482: Application Notes and Protocols for Preclinical Research

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SLU-10482 is a novel aryl acetamide triazolopyridazine compound identified as a potent inhibitor of Cryptosporidium parvum, the primary causative agent of cryptosporidiosis. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in both in vitro and in vivo models. The information is intended for researchers, scientists, and drug development professionals engaged in anti-parasitic drug discovery.

Introduction

Cryptosporidiosis is a diarrheal disease caused by the protozoan parasite Cryptosporidium. While typically self-limiting in immunocompetent individuals, it can be severe and life-threatening in immunocompromised patients, young children, and the elderly. The current standard of care is limited, highlighting the urgent need for novel therapeutics. This compound has emerged as a promising lead compound with potent activity against C. parvum. These application notes provide a comprehensive overview of its biological activity and guidelines for its use in preclinical research.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆F₄N₆O | [1] |

| Molecular Weight | 408.4 g/mol | [1] |

| CAS Number | 2755451-45-5 | [1] |

| Solubility | Soluble in DMSO, Ethanol, Methanol | [1][2] |

In Vitro Efficacy

This compound demonstrates potent and selective activity against C. parvum in cell-based assays.

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | 0.07 µM | HCT-8 | [3][4] |

| IC₅₀ | 0.0687 µM | HCT-8 | [5][6] |

| AC₅₀ | 0.0686 µM | HCT-8 | [5] |

| Host Cell Cytotoxicity | Low (up to 50 µM) | HCT-8 | [3] |

In Vivo Efficacy

Oral administration of this compound has been shown to be highly effective in a mouse model of C. parvum infection.

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| ED₉₀ | < 5 mg/kg | Cryptosporidium-infection mouse model | Twice daily (BID) | [3][4] |

| Effective Doses | 5 and 15 mg/kg | Mouse model of C. parvum infection | Twice daily (BID) | [1] |

Safety and Pharmacokinetics

Preliminary safety and pharmacokinetic data for this compound are summarized below.

| Parameter | Value | Species | Reference |

| hERG Binding (Kd) | 43 µM | Human | [1][7] |

| Metabolic Stability | Robust | Mouse liver microsomes and intestinal S9 fraction | [3] |

| Plasma Protein Binding | Less highly bound than SLU-2633 | Mouse and Human | [3] |

Signaling Pathway and Mechanism of Action

The precise mechanism of action and the biological target(s) of the aryl acetamide triazolopyridazine series, including this compound, are currently unknown.[3][4] However, structure-activity relationship studies indicate a preference for electron-withdrawing groups on the aryl 'tail' group, with fluorine playing a significant role in the compound's potency.[3]

Experimental Protocols

In Vitro Anti-Cryptosporidium Assay using HCT-8 Cells

This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of this compound against C. parvum infecting the human ileocecal adenocarcinoma cell line HCT-8.

Materials:

-

HCT-8 cells (ATCC® CCL-244™)

-

Cryptosporidium parvum oocysts

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

This compound

-

DMSO (for compound dilution)

-

96-well microplates

-

Reagents for oocyst excystation (e.g., 10 mM HCl, 200 µM sodium taurocholate)

-

Fixation and permeabilization reagents (e.g., 3% formaldehyde, Triton X-100)

-

Staining reagents (e.g., FITC-conjugated Vicia villosa lectin, Hoechst 33342)

-

High-content imaging system or fluorescence microscope

Protocol:

-

Cell Seeding: Seed HCT-8 cells into 96-well plates at a density that will result in 60-80% confluency at the time of infection.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in complete cell culture medium.

-

Oocyst Preparation and Excystation: Pretreat C. parvum oocysts to promote excystation. A common method involves a 10-minute incubation at 37°C with 10 mM HCl, followed by a 10-minute incubation at 15°C with 200 µM sodium taurocholate.

-

Infection: Add the prepared oocysts to the HCT-8 cell monolayers (e.g., 10⁵ oocysts/well).

-

Incubation: Incubate the infected plates for a period to allow for parasite invasion (e.g., 4 hours).

-

Compound Addition: After the initial infection period, wash the monolayers to remove unexcysted oocysts and add the prepared serial dilutions of this compound.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Fixation and Staining: Fix the cells with 3% formaldehyde, permeabilize with Triton X-100, and stain with FITC-conjugated Vicia villosa lectin to detect C. parvum and Hoechst 33342 to visualize host cell nuclei.

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number of parasites and host cells in each well.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of parasite inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

References

- 1. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Mouse Models for Use in Cryptosporidium Infection Studies, Quantification of Parasite Burden Using Flow Cytometry, qPCR and Histopathology, and Confocal Imaging of Oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of SLU-10482 in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SLU-10482 in human plasma. This compound, a novel antiparasitic agent, requires a reliable analytical method to support pharmacokinetic studies in its clinical development.[1][2][3][4][5][6] The method presented here utilizes protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis.

Introduction

This compound, with the chemical name 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone, is an orally active antiparasitic agent.[3][5][6] It has shown potent activity against Cryptosporidium parvum, a parasite that causes severe diarrheal disease, particularly in immunocompromised individuals and young children.[1][2] To evaluate the clinical efficacy and safety of this compound, it is crucial to understand its pharmacokinetic profile. This requires a validated bioanalytical method for its quantification in biological matrices.

This document provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS. The method is designed to meet the rigorous requirements of regulatory bodies for bioanalytical method validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound with comparable chromatographic and mass spectrometric behavior.

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.

-

HPLC System: Capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suggested for good chromatographic separation.

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capability.

-

Thaw plasma samples and standards at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following are suggested starting parameters for method development. Optimization will be required.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: Suggested Gradient Elution Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 0.5 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 3.5 | 10 |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | To be determined by direct infusion of this compound and the IS. A plausible precursor ion for this compound would be [M+H]+ at m/z 409.4. Product ions would need to be determined experimentally. |

| Collision Energy | To be optimized for each transition |

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound, based on FDA guidelines.[2][3][7]

Table 2: Calibration Curve and Linearity

| Parameter | Acceptance Criteria | Expected Performance |

|---|---|---|

| Calibration Range | - | 0.1 - 100 ng/mL |

| Regression Model | Weighted (1/x or 1/x²) linear regression | - |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision, %CV) |

|---|---|---|---|

| LLOQ | 0.1 | ± 20% | ≤ 20% |

| Low QC | 0.3 | ± 15% | ≤ 15% |

| Mid QC | 5 | ± 15% | ≤ 15% |

| High QC | 80 | ± 15% | ≤ 15% |

Table 4: Stability

| Stability Test | Conditions | Acceptance Criteria |

|---|---|---|

| Bench-Top Stability | Room temperature for 4 hours | ± 15% of nominal concentration |

| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | ± 15% of nominal concentration |

| Long-Term Stability | -80°C for 30 days | ± 15% of nominal concentration |

Visualizations

Caption: Experimental workflow for the quantification of this compound in human plasma.

Caption: Logical relationship of bioanalytical method development and validation steps.

References

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hhs.gov [hhs.gov]

Application Notes and Protocols for SLU-10482 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-10482 is a novel aryl acetamide triazolopyridazine compound identified as a potent inhibitor of the protozoan parasite Cryptosporidium parvum, the primary causative agent of cryptosporidiosis. This parasitic infection leads to severe diarrheal disease, which can be life-threatening in immunocompromised individuals and young children. This compound has demonstrated significant anti-parasitic activity in both in vitro and in vivo models, making it a valuable tool for research and a promising lead for the development of new anti-cryptosporidial therapies.

These application notes provide detailed information and protocols for the use of this compound in high-throughput screening (HTS) and related cell-based assays for the discovery and characterization of anti-cryptosporidial agents.

Biological Activity and Data Presentation

This compound exhibits potent and selective activity against Cryptosporidium parvum. The compound was identified and characterized through a series of phenotypic screens. While the precise molecular target of this compound within the parasite is currently unknown, its efficacy has been well-documented.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's biological activity.

| Parameter | Value | Species/System | Reference |

| EC50 | 0.07 µM (70 nM) | Cryptosporidium parvum (in HCT-8 cells) | [1][2][3] |

| ED90 | < 5 mg/kg (twice daily) | Cryptosporidium parvum (mouse model) | [1][2] |

| hERG Kd | 43 µM | Human ether-a-go-go-related gene |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound and similar compounds.[1][2][3] These can be adapted for high-throughput screening applications.

Protocol 1: In Vitro Anti-Cryptosporidium Activity Assay in HCT-8 Cells

This cell-based assay is designed to quantify the inhibitory activity of compounds against Cryptosporidium parvum infection in a human intestinal epithelial cell line (HCT-8).

Materials:

-

HCT-8 cells (ATCC® CCL-244™)

-

Cryptosporidium parvum oocysts

-

Complete Growth Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Infection Medium: Complete Growth Medium with 2% FBS.

-

This compound (or test compounds) dissolved in DMSO.

-

384-well clear-bottom black plates

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 3% BSA in PBS.

-

Primary Antibody: Anti-Cryptosporidium antibody (e.g., anti-CpCSP).

-

Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

High-content imaging system.

Procedure:

-

Cell Seeding: Seed HCT-8 cells into 384-well plates at a density of 5,000 cells per well in 50 µL of Complete Growth Medium. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell adherence.

-

Oocyst Preparation: Excyst C. parvum oocysts by incubation in a suitable excystation buffer (e.g., PBS with 0.25% trypsin and 0.75% taurocholic acid) at 37°C for 60 minutes to release sporozoites.

-

Compound Addition: Prepare serial dilutions of this compound or test compounds in Infection Medium. Add the compound solutions to the cell plates. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known inhibitor).

-

Infection: Add the freshly excysted sporozoites to each well at a multiplicity of infection (MOI) of 1-2.

-

Incubation: Incubate the infected plates at 37°C and 5% CO2 for 48 hours.

-

Fixation and Staining:

-

Carefully aspirate the medium.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash wells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash wells twice with PBS.

-

Block with 3% BSA in PBS for 1 hour.

-